molecular formula C11H16N2O2S B106301 (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide CAS No. 902146-43-4

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Cat. No. B106301
M. Wt: 240.32 g/mol
InChI Key: BLDWVIFYJWKNPQ-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides have been recognized for their significant pharmacological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. These compounds have been in clinical use for many years, with a continuous interest in developing new bioactive substances containing the sulfonamide subunit. The development of sulfonamide derivatives has been motivated by their ability to act as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics, among other applications. Recent research has further explored their potential as antiglaucoma agents, antitumor agents, and in the treatment and diagnosis of other diseases, highlighting the privileged structural motif of sulfonamides that is likely to be incorporated into future drug developments (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, largely attributed to agricultural activities, has raised concerns due to their potential to induce antimicrobial resistance. Research has identified the need for novel sulfonamides that can be more selectively targeted and have reduced environmental impact. Efforts have also been directed towards understanding the biodegradation processes of sulfonamides to mitigate their presence in the environment and reduce potential hazards to human health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical and Detection Methods

Significant advancements have been made in the analytical detection of sulfonamides, with capillary electrophoresis being highlighted as a novel trend in pharmaceutical and food analysis. This method has proven effective for the quality control of pharmaceutical dosage forms and the determination of sulfonamides in various biological fluids, offering a sensitive and cost-effective approach for the monitoring and study of sulfonamides (Hoff & Kist, 2009).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

(2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWVIFYJWKNPQ-AMGKYWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196999
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

CAS RN

902146-43-4
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902146-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902146434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.